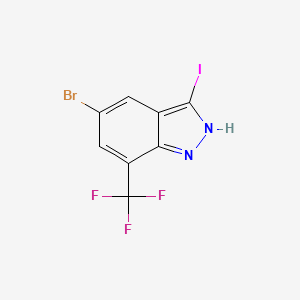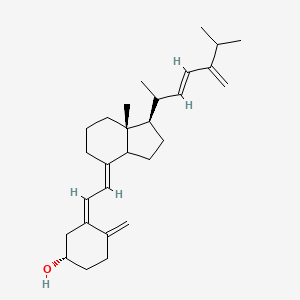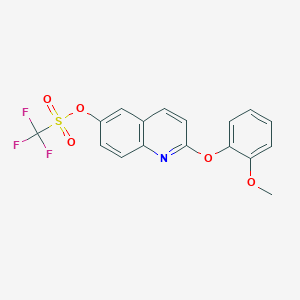
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group attached to a quinoline ring, which is further functionalized with a trifluoromethanesulfonate group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the quinoline ring. The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2-methoxyphenol reacts with a suitable halogenated quinoline derivative in the presence of a base.
The final step involves the introduction of the trifluoromethanesulfonate group. This can be achieved by reacting the intermediate compound with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The methoxyphenoxy group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
科学研究应用
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. Additionally, the quinoline ring can intercalate with DNA, potentially leading to disruption of DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(2-Methoxyphenoxy)-6-quinolinyl trifluoromethanesulfonate stands out due to the presence of the trifluoromethanesulfonate group, which imparts unique reactivity and stability. This functional group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the methoxyphenoxy and quinoline moieties provides a distinct structural framework that can be exploited for various applications in chemistry, biology, and medicine.
属性
分子式 |
C17H12F3NO5S |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
[2-(2-methoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C17H12F3NO5S/c1-24-14-4-2-3-5-15(14)25-16-9-6-11-10-12(7-8-13(11)21-16)26-27(22,23)17(18,19)20/h2-10H,1H3 |
InChI 键 |
AVPIZSJRSUZVTP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
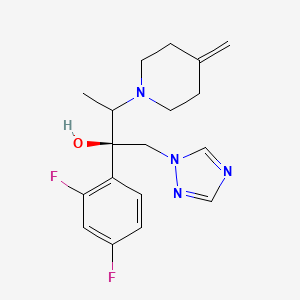
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)

![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
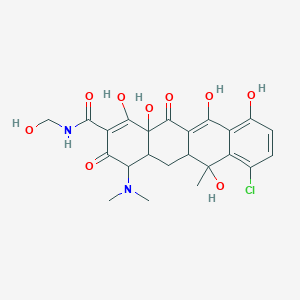

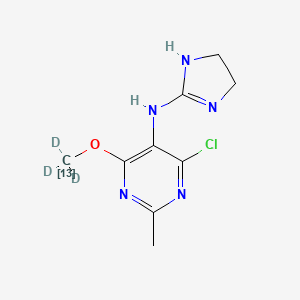
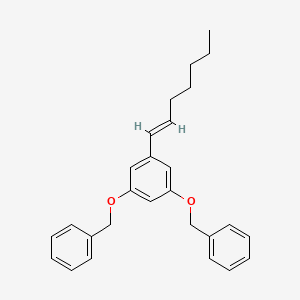
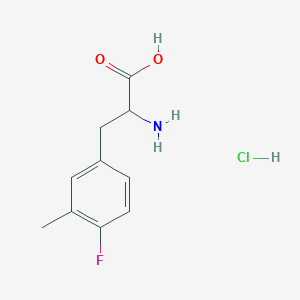
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)

